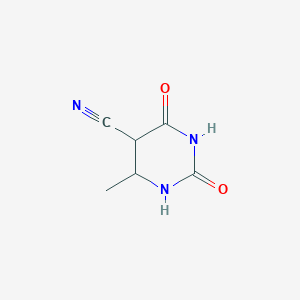
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile is a heterocyclic compound with a unique structure that includes a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile can be synthesized through a one-pot synthesis method using ethyl cyanoacetate, propylamine, and ethyl acetoacetate
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as the laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group or the diazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .
Comparación Con Compuestos Similares
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide: This compound has a similar diazinane ring structure but differs in its functional groups.
4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile: Another related compound with a different substitution pattern on the diazinane ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C6H7N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h3-4H,1H3,(H2,8,9,10,11) |
Clave InChI |
BWTOOGLARFUHQO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(=O)N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


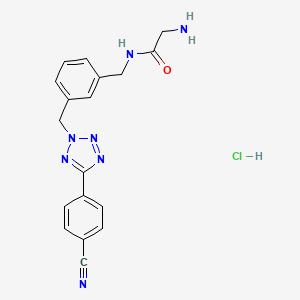


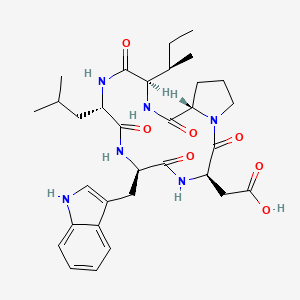
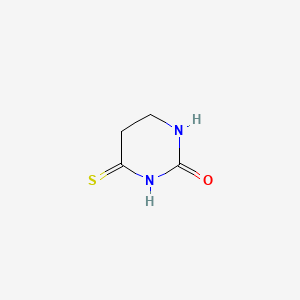
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
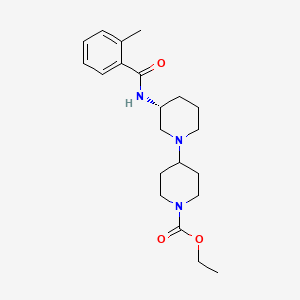
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
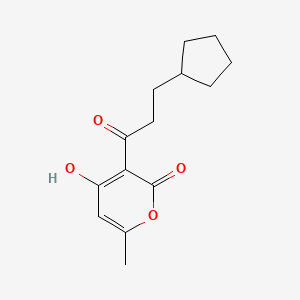
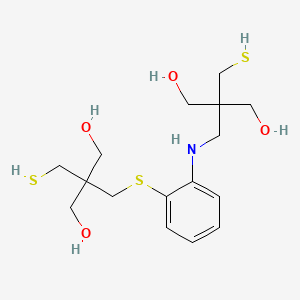
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
